

Physicochemical properties of 6-Chloro-2-naphthoic acid

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Compound of Interest

Compound Name: 6-Chloro-2-naphthoic acid

Cat. No.: B1601298

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An In-Depth Technical Guide to the Physicochemical Properties of **6-Chloro-2-naphthoic acid**

Introduction

6-Chloro-2-naphthoic acid (CAS No. 5042-97-7) is a halogenated aromatic carboxylic acid belonging to the naphthoic acid family. As a derivative of naphthalene, its rigid, planar structure and functionalization make it a valuable building block in medicinal chemistry and materials science. Its primary significance lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably non-steroidal anti-inflammatory drugs (NSAIDs) related to naproxen.^[1] Furthermore, its chlorinated naphthalene core is utilized in the development of agrochemicals and specialty dyes.^[1]

Understanding the physicochemical properties of **6-Chloro-2-naphthoic acid** is paramount for its effective application. These properties—including solubility, acidity (pKa), and spectral characteristics—govern its reactivity, bioavailability, and analytical detection. This guide provides a comprehensive overview of these core attributes, offering both established data and standardized protocols for their experimental determination, thereby equipping researchers with the foundational knowledge required for its synthesis, characterization, and application.

Molecular Structure and Physical Properties

6-Chloro-2-naphthoic acid is characterized by a naphthalene ring system substituted with a carboxylic acid group at the 2-position and a chlorine atom at the 6-position. This substitution pattern dictates its chemical behavior and physical characteristics.

Property	Value	Source(s)
CAS Number	5042-97-7	[2]
Molecular Formula	C ₁₁ H ₇ ClO ₂	
Molecular Weight	206.63 g/mol	[1]
Physical Form	Solid	
LogP (Octanol/Water)	3.19	[2]
Storage Conditions	Sealed in a dry environment at room temperature.	[1]

Note: A specific, experimentally verified melting point for **6-Chloro-2-naphthoic acid** is not consistently reported across major chemical databases. However, the related isomer, 6-Chloro-1-naphthalenecarboxylic acid, has a melting point of 216-217 °C, suggesting a similarly high melting point for the target compound due to its rigid crystalline structure.[\[3\]](#)

Solubility Profile

The solubility of an API intermediate is a critical parameter influencing reaction kinetics, purification methods, and, ultimately, the formulation and bioavailability of a final drug product. Due to its significant aromatic surface area and the presence of a polar carboxylic acid group, **6-Chloro-2-naphthoic acid** exhibits dual solubility characteristics.

It is expected to have very low solubility in aqueous solutions. The parent compound, 2-naphthoic acid, is described as insoluble or only slightly soluble in water.[\[4\]](#)[\[5\]](#) The addition of a lipophilic chlorine atom further increases the molecule's hydrophobicity, likely decreasing aqueous solubility even more. Conversely, it is readily soluble in various organic solvents, such as alcohols, ethers, and methanol.[\[5\]](#)[\[6\]](#)

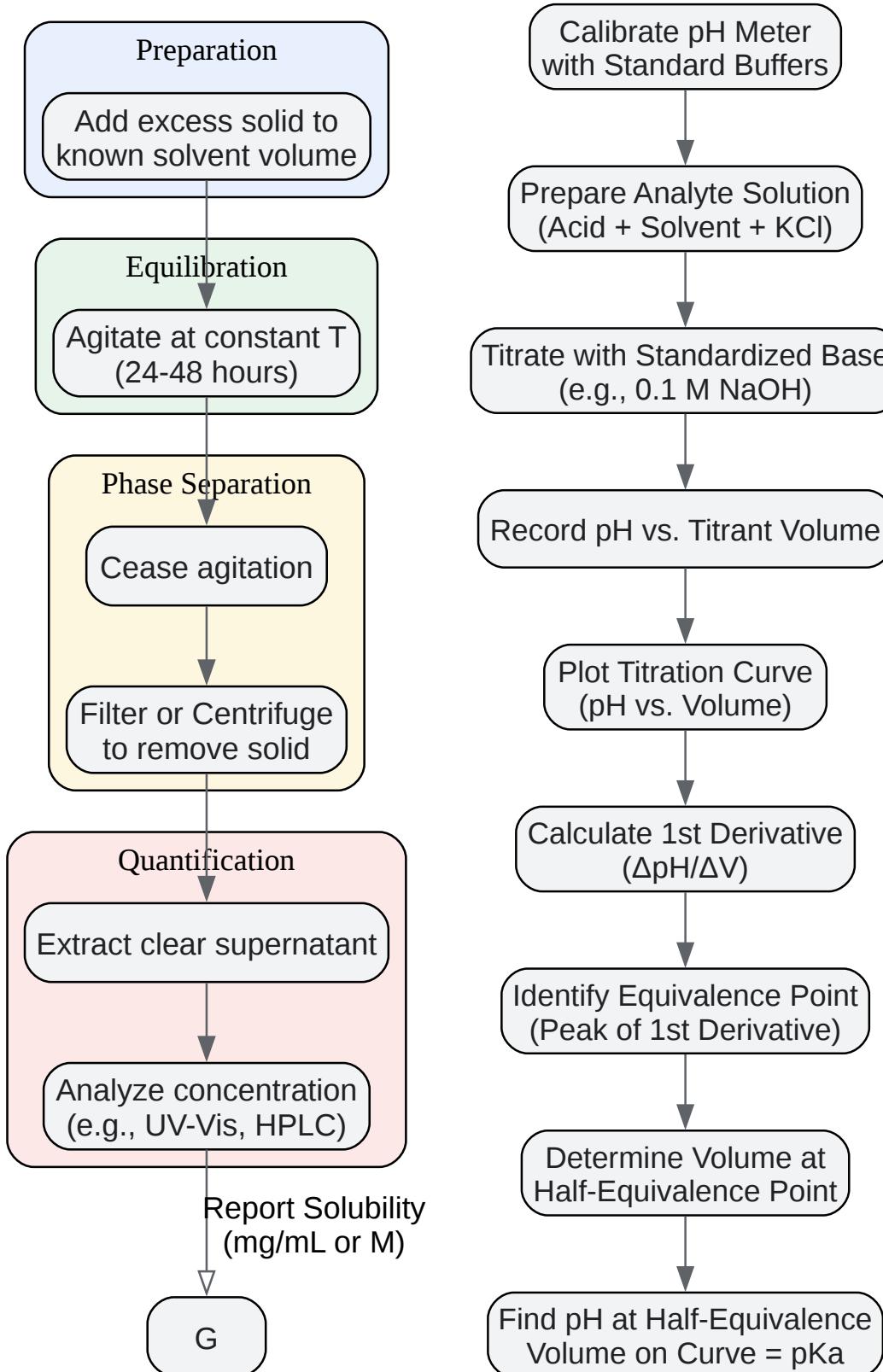
Experimental Protocol: Solubility Determination via Shake-Flask Method

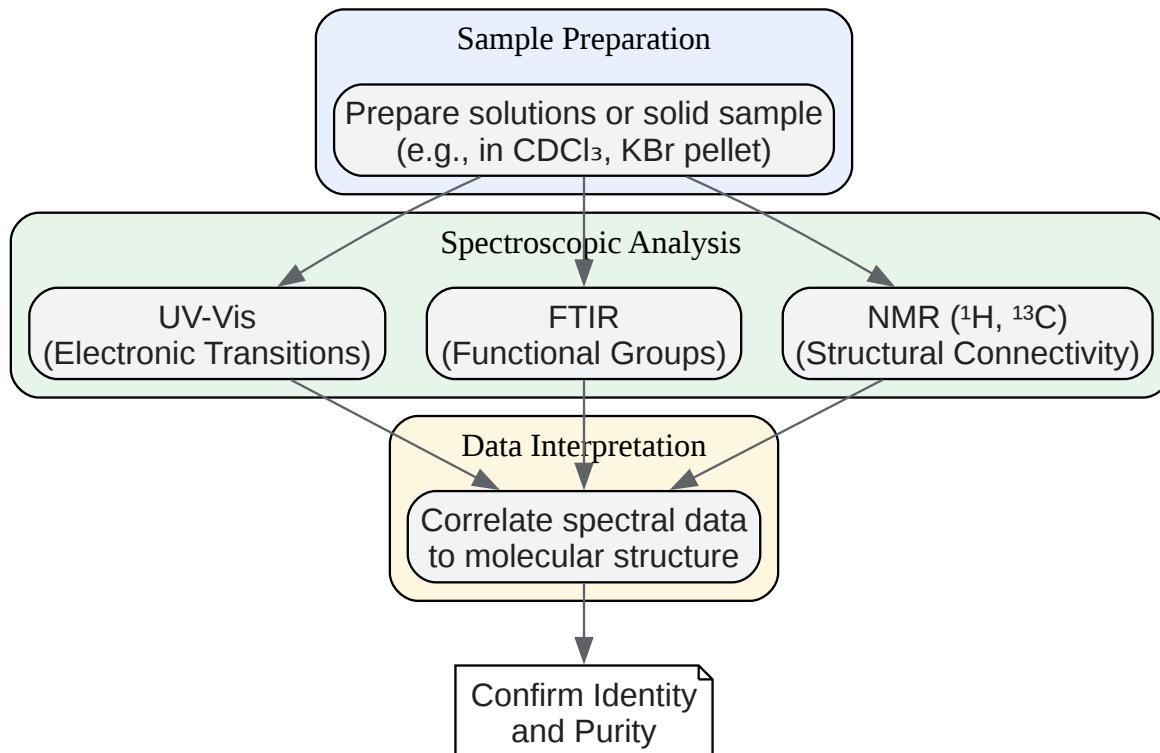
The shake-flask method is a globally recognized standard for determining the water solubility of a chemical, forming the basis of OECD Guideline 105.[\[7\]](#)

Causality: This method is chosen for its direct measurement of the equilibrium concentration, providing a "gold standard" result. The extended shaking period ensures that the system reaches thermodynamic equilibrium between the solid and dissolved states. The final analysis via a concentration-dependent technique like UV-Vis spectroscopy allows for precise quantification.

Step-by-Step Methodology:

- **Preparation:** Add an excess amount of solid **6-Chloro-2-naphthoic acid** to a known volume of the desired solvent (e.g., deionized water, ethanol) in a sealed, appropriately sized flask. The excess solid is crucial to ensure saturation is achieved.
- **Equilibration:** Place the flask in a mechanical shaker or on a stir plate within a temperature-controlled environment (typically 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.^[8]
- **Phase Separation:** After equilibration, cease agitation and allow the suspension to settle. To remove undissolved solid, filter the solution through a non-adsorptive filter (e.g., PTFE) or centrifuge the sample at high speed.^[8]
- **Quantification:** Carefully extract an aliquot of the clear, saturated supernatant. Determine the concentration of the dissolved compound using a pre-calibrated analytical method, such as UV-Vis spectroscopy or HPLC.
- **Calculation:** The solubility is reported as the measured concentration of the saturated solution (e.g., in mg/mL or mol/L). The experiment should be performed in triplicate to ensure reproducibility.^[7]





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